Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with an ethyl group at the 6th position, a thioxo group at the 4th position, and an ethyl ester at the 3rd position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzophenone derivatives, the compound can be synthesized through a series of reactions including alkylation, cyclization, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction conditions such as temperature and pressure control. The scalability of the synthesis is crucial for industrial applications, and methods are often developed to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline core or the thioxo group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides, while reduction can lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Different core structure but similar functional groups.
1-Ethyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a pyrimidine core with similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for various specialized applications.
Properties
Molecular Formula |
C14H15NO2S |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 6-ethyl-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-3-9-5-6-12-10(7-9)13(18)11(8-15-12)14(16)17-4-2/h5-8H,3-4H2,1-2H3,(H,15,18) |
InChI Key |
VMLFKMJBIIKXEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C(C2=S)C(=O)OCC |
Origin of Product |
United States |
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